molecular formula C5H7N B574978 N-Methylpyrrole-d4 (ring-d4) CAS No. 190386-37-9

N-Methylpyrrole-d4 (ring-d4)

Cat. No.: B574978
CAS No.: 190386-37-9
M. Wt: 85.142
InChI Key: OXHNLMTVIGZXSG-QFFDRWTDSA-N
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Description

N-Methylpyrrole-d4 (ring-d4) is a deuterium-labeled compound, specifically a stable isotope-labeled version of N-Methylpyrrole. It is characterized by the replacement of hydrogen atoms in the pyrrole ring with deuterium atoms. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard due to its unique isotopic labeling, which allows for precise chemical shift calibration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Methylpyrrole-d4 (ring-d4) typically involves the reaction of N-Methylpyrrole with deuterated reagents. One common method includes the reaction of N-Methylpyrrole with deuterated sodium (NaD) in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction proceeds under controlled conditions, followed by evaporation and purification steps to obtain the desired deuterium-labeled compound .

Industrial Production Methods

Industrial production of N-Methylpyrrole-d4 (ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Methylpyrrole-d4 (ring-d4) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylpyrrole-d4 oxide, while reduction can produce N-Methylpyrrole-d4 alcohol .

Scientific Research Applications

N-Methylpyrrole-d4 (ring-d4) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Methylpyrrole-d4 (ring-d4) primarily involves its role as an isotopic label. The deuterium atoms in the compound provide distinct NMR signals, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylpyrrole-d4 (ring-d4) is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of four deuterium atoms in the pyrrole ring offers a balance between isotopic labeling and chemical stability, making it a valuable tool in various research applications .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-1-methylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNLMTVIGZXSG-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=C1[2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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